molecular formula C16H14N2O2 B8505646 4-{3-[(Hydroxyimino)methyl]-2-methyl-1H-indol-1-yl}phenol CAS No. 847230-94-8

4-{3-[(Hydroxyimino)methyl]-2-methyl-1H-indol-1-yl}phenol

Cat. No.: B8505646
CAS No.: 847230-94-8
M. Wt: 266.29 g/mol
InChI Key: PQIQARAJQAUHED-UHFFFAOYSA-N
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Description

4-{3-[(Hydroxyimino)methyl]-2-methyl-1H-indol-1-yl}phenol is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

847230-94-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-[3-(hydroxyiminomethyl)-2-methylindol-1-yl]phenol

InChI

InChI=1S/C16H14N2O2/c1-11-15(10-17-20)14-4-2-3-5-16(14)18(11)12-6-8-13(19)9-7-12/h2-10,19-20H,1H3

InChI Key

PQIQARAJQAUHED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C3=CC=C(C=C3)O)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of dichloromethane (20 mL), Pd(OAc)2 (50 mg, 0.2 mmol), and triethylsilane (2 mL) was added triethylamine (1 mL), and the mixture was stirred at room temperature for 15 min. To the mixture was added 1-(4-benzyloxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime (0.36 g, 1 mmol) in dichloromethane (10 mL), and stirred for 90 min. Ethyl acetate (25 mL) and ammonium chloride (25 mL of 10% solution) were added and the product extracted into ethyl acetate (2×25 mL). The combined organic layers were washed with water (3×25 mL) and brine (25 mL) and dried over MgSO4. After removing the solvent, a liquid was obtained, which was dissolved in anhydrous tetrahydrofuran (10 mL). To this mixture was added tetrabutyl ammonium fluoride (3 mL). After stirring for 30 min, the mixture was extracted with ethyl acetate and water. The organic layer was washed with water and brine and dried over MgSO4. After evaporation of the solvent afforded the crude solid which was purified by silica gel chromatography (25% ethyl acetate-hexanes) to give a pale yellow solid (83%): mp 171-173° C.; 1H NMR (DMSO-d6): δ 2.29 (3H, s), 6.95 (4H, d, J=7.7 Hz), 7.09-7.13 (2H, m), 7.22 (2H, d, J=8.7 Hz), 7.98-8.01 (1 H, m), 8.40 (1H, s), 9.89 (1H, s), 10.63 (1H, s); MS m/z (M+H)+ 267. Anal. for C16H14N2O2: Calc'd: C, 72.17; H, 5.30; N, 10.52. Found: C, 71.78; H, 5.23; N, 10.37.
Name
1-(4-benzyloxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
83%

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